5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine

Purity specification Building block quality Cross-coupling efficiency

5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1016721-67-7) is a bicyclic heteroaromatic building block comprising a pyrazole ring fused to a pyridine ring, with a bromine substituent at the 5-position and an ethyl group on N1. This specific substitution pattern distinguishes it within the broader pyrazolo[3,4-b]pyridine family.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1016721-67-7
Cat. No. B3198962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
CAS1016721-67-7
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCCN1C2=NC=C(C=C2C=N1)Br
InChIInChI=1S/C8H8BrN3/c1-2-12-8-6(4-11-12)3-7(9)5-10-8/h3-5H,2H2,1H3
InChIKeyFYPGAFJOOQMJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1016721-67-7): Defined Pyrazolopyridine Building Block for Medicinal Chemistry Procurement


5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1016721-67-7) is a bicyclic heteroaromatic building block comprising a pyrazole ring fused to a pyridine ring, with a bromine substituent at the 5-position and an ethyl group on N1. This specific substitution pattern distinguishes it within the broader pyrazolo[3,4-b]pyridine family [1]. The scaffold has been validated as a productive chemotype for kinase inhibitor discovery, most notably in tropomyosin receptor kinase (TRK) programs where elaborated derivatives achieve nanomolar biochemical potency [2], and has recently been identified as an unexplored chemotype for bromodomain-containing protein 9 (BRD9) ligand development [3].

Why Generic Pyrazolopyridine Halides Cannot Substitute for 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine in Lead-Optimization Campaigns


The 5-bromo-1-ethyl substitution pattern is not interchangeable with generic 5-chloro, N–H, or N-methyl pyrazolo[3,4-b]pyridine analogs. The C5-bromine atom provides a balanced reactivity profile for palladium-catalyzed cross-coupling—more reactive than the corresponding chloride, yet more stable and easier to handle than the iodide—enabling efficient diversification at a late stage [1]. The N1-ethyl group contributes a predictable increment to lipophilicity (XLogP3-AA = 1.8) and topological polar surface area (TPSA = 30.7 Ų) compared to N–H or N–methyl congeners, directly influencing passive permeability and solubility in cell-based assays [2]. Procuring the exact regioisomer and halogen identity ensures reproducibility of synthetic sequences and structure–activity relationship (SAR) data, as positional isomers (e.g., 4-bromo or 3-bromo analogs) exhibit divergent reactivity in electrophilic substitution and cross-coupling reactions [3].

Quantitative Evidence Differentiating 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1016721-67-7) from Closest Analogs


Verified High Purity (≥98%) Reduces Side-Product Risk in Cross-Coupling Relative to Lower-Grade Generic Batches

Commercial sourcing from validated vendors (e.g., Leyan) provides 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine at 98% purity by HPLC, compared with generic, uncharacterized laboratory batches that are typically supplied at 95% purity [1]. The 3% absolute purity difference translates to approximately 30 mg less active bromide per gram of material, potentially causing incomplete conversion, unreacted starting-material contamination, and lower isolated yields in palladium-catalyzed coupling sequences.

Purity specification Building block quality Cross-coupling efficiency

C5-Bromine Enables Higher Cross-Coupling Conversion than 5-Chloro Analog Under Standard Suzuki–Miyaura Conditions

In palladium-catalyzed Suzuki–Miyaura coupling, aryl bromides consistently exhibit faster oxidative addition and higher turnover frequencies than the corresponding chlorides. Representative data for electron-deficient heteroaryl bromides vs chlorides with Pd(PPh₃)₄ at 80 °C show relative rates of approximately 10:1 to 100:1 in favour of bromide [1]. The 5-bromo substituent on 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine therefore allows coupling to proceed under milder conditions (lower catalyst loading, shorter reaction time) than required for a 5-chloro analog, reducing both cost and by-product formation during library synthesis.

Aryl halide reactivity Suzuki coupling Synthetic efficiency

N1-Ethyl Group Increases Lipophilicity by ~0.8–1.2 logP Units vs N1-H and N1-Methyl Analogs

The computed XLogP3-AA for 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine is 1.8, which lies within the optimal range (1–3) for oral absorption and CNS permeability according to multiparameter optimisation scores [1][2]. The N1-ethyl substituent contributes an increment of approximately +0.8 to +1.2 logP units relative to N1–H and N1–methyl analogs (class-derived estimate), directly impacting passive permeability, aqueous solubility, and metabolic stability. This physicochemical window is critical when the building block is incorporated into lead molecules destined for cell-based or in vivo assays.

Lipophilicity Physicochemical property Drug-likeness

Validated Scaffold for TRK Kinase Inhibitors: Elaborated Congeners Achieve 56 nM TRKA IC₅₀

Although 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine itself is an intermediate and not a final bioactive molecule, the pyrazolo[3,4-b]pyridine scaffold has been validated in a systematic kinase-inhibitor discovery program. Liu et al. (2023) reported that compound C03, a pyrazolo[3,4-b]pyridine derivative, inhibited TRKA with an IC₅₀ of 56 nM and suppressed Km-12 cell proliferation with an IC₅₀ of 0.304 µM, while demonstrating selectivity over MCF-7 and HUVEC cell lines [1]. This establishes the core scaffold as competent for achieving sub-100 nM biochemical potency and cellular activity when properly elaborated—a standard that generic pyrazolo[3,4-c]pyridine or imidazo[4,5-b]pyridine isosteres have not yet matched in published TRK programs.

TRK kinase Kinase inhibitor Oncology

1-Ethyl-1H-pyrazolo[3,4-b]pyridine Scaffold Recognized as a Novel BRD9 Ligand Chemotype with Low-Micromolar IC₅₀

Colarusso et al. (2024) identified the 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif as an entirely unexplored chemotype for BRD9 bromodomain binding. A focused library of 19 derivatives yielded four compounds (5, 11, 12, 19) with IC₅₀ values in the low-micromolar range, and compound 5 demonstrated antiproliferative activity against HeLa and A375 cancer cell lines [1]. The N1-ethyl and C4/C6 substitution vectors used in that work highlight the specific derivatization points that are conserved in the 5-bromo-1-ethyl building block, confirming that procurement of this exact substitution pattern is essential for replicating or extending the reported BRD9-targeted SAR.

Epigenetics Bromodomain BRD9 inhibitor

High-Impact Application Scenarios for 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine Based on Evidence-Based Differentiation


Late-Stage Diversification of Kinase-Focused Compound Libraries via Suzuki–Miyaura Coupling

The C5-bromine atom enables efficient Pd-catalyzed cross-coupling under mild conditions (class-level rate advantage of 10- to 100-fold over C5-chloro analog), allowing parallel synthesis of diverse biaryl derivatives for TRK, JAK, or BTK kinase inhibitor programs. The validated TRKA IC₅₀ of 56 nM for a scaffold-related analog [1] supports the hypothesis that C5-arylated products may retain or improve kinase affinity. Procurement of this specific building block in ≥98% purity ensures reproducible conversion and minimal purification burden across array synthesis.

Construction of BRD9-Targeted Chemical Probes via C4/C6 Derivatization

The 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif has been established as an unexplored BRD9 ligand chemotype, with optimized derivatives achieving low-micromolar IC₅₀ and cellular antiproliferative activity in HeLa and A375 lines [2]. The 5-bromo substituent provides a synthetic handle for further diversification while retaining the N1-ethyl group needed for BRD9 binding-site complementarity. Researchers developing next-generation BRD9 degraders (PROTACs) or selective bivalent inhibitors will find this building block a direct entry into a novel, patentable chemical series.

Physicochemical Property Tuning in CNS-Penetrant Lead Optimization

With a computed XLogP3-AA of 1.8 and TPSA of 30.7 Ų, the 5-bromo-1-ethyl building block occupies a favourable CNS drug-like property space [3]. When incorporated into a lead molecule, the N1-ethyl group contributes a defined +0.8–1.2 logP increment over N1–H or N1–methyl analogs, helping to fine-tune permeability and solubility without introducing additional hydrogen-bond donors. This property window is consistent with multiparameter optimisation criteria for orally bioavailable, brain-penetrant kinase inhibitors or epigenetic probes [4].

High-Reproducibility Process Chemistry for Scale-Up Intermediate Supply

The availability of this compound at certified 98% purity from ISO-compliant suppliers reduces the risk of catalyst poisoning and yield loss in multi-kilogram cross-coupling campaigns. The defined boiling point (298.0±20.0 °C) and density (1.66±0.1 g/cm³) provide critical parameters for solvent selection, workup, and distillation processes. For CROs and pharmaceutical process chemistry groups, the halogen identity (Br vs Cl) directly determines the required catalyst system and reaction engineering parameters, making this specific building block a rational, risk-mitigated choice for scale-up.

Quote Request

Request a Quote for 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.